![molecular formula C11H11N5O3S B2872489 4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 745069-21-0](/img/structure/B2872489.png)

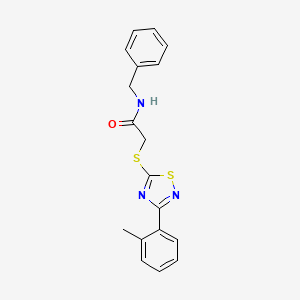

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

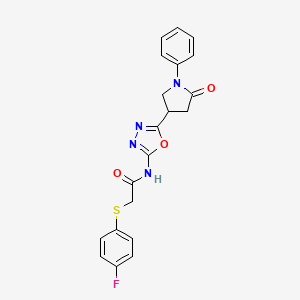

The compound “4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” is a derivative of 1,2,4-triazine . The 1,2,4-triazine ring is a heterocyclic compound and is known for its multidirectional biological activity .

Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazine ring, which is a heterocyclic compound. It contains a nitrogen atom, which can bear a hydrogen atom, and is known as pyrrole type nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds containing the 1,2,4-triazole ring are known for their significant antibacterial activity .科学的研究の応用

Synthesis and Antimicrobial Activities

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is involved in the synthesis of novel 1,2,4-triazole derivatives, which have been screened for antimicrobial activities. Some of these derivatives demonstrate good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Novel Diarylsulphides and Diarylsulphones

This compound is used in the synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety. The biological activities of some of these compounds have been tested, indicating their relevance in the field of bioorganic chemistry (Abbady et al., 2007).

Reactions with Sulfonylacetic Acid Nitriles

The compound is involved in reactions with arylsulfonylacetonitriles and dinitriles of sulfonyldiacetic acid. This leads to the synthesis of 7-amino-3-R-8-(R'-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones, a new class of geminal sulfones with potential applications in heterocyclic compound chemistry (Britsun et al., 2003).

Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives

The compound is used in synthesizing novel triazolo[1,5-a]triazin-7-ones. This involves a synthetic sequence that includes alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation. These derivatives have implications in functionalized triazole synthesis, showing the versatility of the compound in organic synthesis (Heras et al., 2003).

Inhibitory Action Against Carbonic Anhydrase Isoforms

A series of s-triazine derivatives incorporating this compound have shown inhibitory action against carbonic anhydrase isoforms, particularly relevant in physiological and tumor-associated contexts. This indicates its potential in the development of anticancer drugs targeting specific enzyme isoforms (Havránková et al., 2018).

Novel Fluorine Substituted α-Aminophosphonic Acids

The compound is involved in synthesizing novel fluorine-substituted α-amino phosphonic acids with antioxidant properties. This showcases its application in creating compounds with enhanced biological activities (Makki et al., 2018).

Larvicidal and Antimicrobial Activities

Triazinone derivatives involving this compound have been evaluated for their larvicidal and antimicrobial properties. This highlights its potential in developing agents for controlling mosquito populations and combating microbial infections (Kumara et al., 2015).

特性

IUPAC Name |

4-amino-6-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3S/c1-7-10(17)15(12)11(14-13-7)20-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWFOZWCJHAJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)

![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)

![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)

![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)

![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2872429.png)